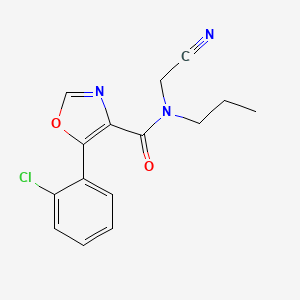

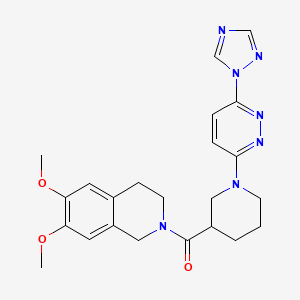

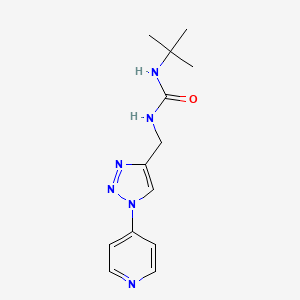

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C22H16F2N4O2 and its molecular weight is 406.393. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Interaction Analysis

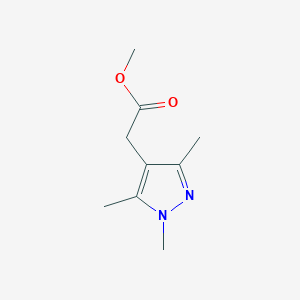

Experimental and Theoretical Analysis of Intermolecular Interactions :This study involves the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a fluoro derivative, showcasing different intermolecular interactions such as C–H⋯O, C–H⋯π, and π⋯π interactions, which are crucial for understanding the molecular behavior of similar fluorobenzyl-quinazolin compounds in biological systems. The interactions were evaluated using Hirshfeld surfaces, PIXEL, and ab initio quantum mechanical calculations (Shukla et al., 2014).

Synthesis Methodologies

Microwave-Promoted Efficient Synthesis :This research describes a solvent- and catalyst-free synthesis of dihydroquinazolines, demonstrating an environmentally benign method that achieves excellent yields within minutes. This method involves the use of urea as a source of ammonia for the reaction, which is relevant to the synthesis of complex quinazolin compounds (Sarma & Prajapati, 2011).

Biological Activities and Interactions

Synthesis and Antimicrobial Activity :Research on the synthesis, characterization, and antimicrobial activity of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives indicates potential biological applications. These compounds showed activity against various microorganisms, demonstrating the relevance of quinazoline derivatives in developing new antimicrobial agents (Saravanan et al., 2015).

Interactions with Human Serum Albumin :A study on the interaction between fluorodihydroquinazolin derivatives and human serum albumin (HSA) using fluorescence spectroscopy suggests that these compounds can bind to HSA, inducing conformational and secondary structure changes. This interaction is vital for understanding the pharmacokinetics and pharmacodynamics of similar compounds (Wang et al., 2016).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea involves the condensation of 4-fluorobenzaldehyde with 2-aminobenzamide to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid. This intermediate is then reacted with 2-fluoroaniline to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminobenzamide", "2-fluoroaniline" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid.", "Step 2: Conversion of 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.", "Step 3: Reaction of the acid chloride intermediate with 2-fluoroaniline in the presence of a suitable base to form (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea." ] } | |

| 941941-47-5 | |

Molecular Formula |

C22H16F2N4O2 |

Molecular Weight |

406.393 |

IUPAC Name |

1-(2-fluorophenyl)-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea |

InChI |

InChI=1S/C22H16F2N4O2/c23-15-11-9-14(10-12-15)13-28-20(16-5-1-3-7-18(16)26-22(28)30)27-21(29)25-19-8-4-2-6-17(19)24/h1-12H,13H2,(H2,25,27,29) |

InChI Key |

HDGKAAIJXSWZML-NHFJDJAPSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2884460.png)

![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2884461.png)

![8-(furan-2-ylmethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884467.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride](/img/structure/B2884469.png)

![N-[3-(1H-Pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide](/img/structure/B2884471.png)